molecular formula C16H24BrClN2O B4995645 3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride

3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride

Cat. No.: B4995645
M. Wt: 375.7 g/mol
InChI Key: GLFOKRRPXJOQPG-UHFFFAOYSA-N
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Description

3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of a bromine atom attached to the benzamide ring and a tetramethylpiperidinyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Raw Material Preparation: Ensuring the availability of high-purity starting materials.

    Reaction Optimization: Using catalysts and controlled temperature and pressure conditions to maximize the efficiency of the reactions.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents under reflux conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride is unique due to its specific bromine substitution and the presence of the tetramethylpiperidinyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O.ClH/c1-15(2)9-13(10-16(3,4)19-15)18-14(20)11-6-5-7-12(17)8-11;/h5-8,13,19H,9-10H2,1-4H3,(H,18,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFOKRRPXJOQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=CC=C2)Br)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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